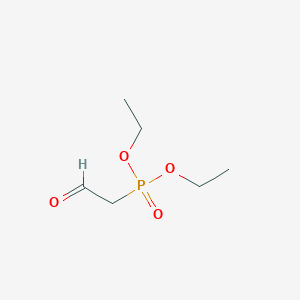

Diethyl (2-oxoethyl)phosphonate

Descripción

Historical Context and Evolution of Phosphonate (B1237965) Chemistry

The journey into the world of phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, began with the pioneering work of chemists in the 19th century. A pivotal moment in this evolution was the discovery of the Michaelis-Arbuzov reaction in 1898. wikipedia.org This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, provided a reliable method for forming the C-P bond and synthesizing phosphonate esters. wikipedia.orgnih.govorganic-chemistry.org

Another significant milestone was the development of the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, by Leopold Horner, William S. Wadsworth, and William D. Emmons. wikipedia.orgtcichemicals.comyoutube.com This reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.com The HWE reaction offered several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct. wikipedia.org These foundational reactions laid the groundwork for the synthesis and application of a wide range of phosphonate reagents, including Diethyl (2-oxoethyl)phosphonate.

Significance of the α-Oxoethylphosphonate Moiety in Synthetic Methodologies

The synthetic utility of this compound is intrinsically linked to the reactivity of its α-oxoethylphosphonate moiety. This functional group combines the electrophilic character of a ketone with the nucleophilic potential of the adjacent phosphonate-stabilized carbanion upon deprotonation. This duality allows for a rich and varied chemistry.

The carbonyl group can participate in a variety of classical carbonyl reactions, while the acidic methylene (B1212753) protons adjacent to both the carbonyl and the phosphonate groups can be readily removed by a base. This generates a highly stabilized carbanion that serves as a potent nucleophile in carbon-carbon bond-forming reactions. The most prominent of these is the Horner-Wadsworth-Emmons reaction, where the carbanion reacts with aldehydes and ketones to afford α,β-unsaturated ketones. nrochemistry.comyoutube.com

Scope and Academic Relevance of this compound Research

Research involving this compound and related α-ketophosphonates continues to be an active area of investigation. The versatility of this reagent makes it a valuable tool for the synthesis of a wide range of organic compounds, including natural products and biologically active molecules. Current research often focuses on developing novel synthetic methods utilizing this reagent, exploring its reactivity in various transformations, and applying it to the total synthesis of complex targets. The development of stereoselective reactions involving α-ketophosphonates is also a significant area of interest, aiming to control the stereochemistry of the newly formed double bonds in HWE reactions and other transformations.

A notable preparation of this compound involves the ozonolysis of diethyl allylphosphonate, highlighting an efficient synthetic route to this valuable reagent. tandfonline.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1606-75-3 |

| Molecular Formula | C6H13O4P |

| Molecular Weight | 180.14 g/mol |

Data sourced from PubChem. rsc.org

Spectroscopic Data of Related Phosphonates

Structure

3D Structure

Propiedades

IUPAC Name |

2-diethoxyphosphorylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQVTBJLLXLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321558 | |

| Record name | Diethyl (2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-75-3 | |

| Record name | 1606-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 2 Oxoethyl Phosphonate and Its Congeners

Direct Synthesis Approaches to Diethyl (2-oxoethyl)phosphonate

Direct synthetic routes to this compound are prized for their efficiency and atom economy. These methods aim to construct the target molecule in a minimal number of steps from readily available precursors.

Ozonolysis of Allylphosphonate Precursors

The ozonolysis of alkenes is a powerful and direct method for cleaving carbon-carbon double bonds to furnish carbonyl compounds. In principle, the ozonolysis of diethyl allylphosphonate presents a direct pathway to this compound. The reaction involves the treatment of the allylphosphonate with ozone, followed by a reductive workup to yield the desired aldehyde.

Despite the theoretical straightforwardness of this transformation, specific literature detailing the ozonolysis of diethyl allylphosphonate to prepare this compound is not extensively documented in prominent research databases. Diethyl allylphosphonate is a commercially available reagent used in various other transformations, including polymer chemistry and the synthesis of flame retardants. sigmaaldrich.comlabproinc.comchemimpex.com

Transition Metal-Catalyzed Oxophosphorylation Reactions

A modern and highly efficient approach to β-ketophosphonates involves the transition metal-catalyzed difunctionalization of alkenes, specifically through oxophosphorylation. This method simultaneously forms a C-P bond and a C=O bond across a carbon-carbon double bond.

Researchers have developed a novel and efficient aerobic oxophosphorylation of alkenes using a manganese catalyst. nih.govjst.go.jp This method allows for the direct conversion of vinyl compounds and diethyl H-phosphonate into β-ketophosphonates. The reaction proceeds at room temperature under an open-air atmosphere, utilizing molecular oxygen as the oxidant. nih.govjst.go.jp The catalytic system typically employs tris(2,4-pentanedionato)manganese(III) (Mn(acac)₃). jst.go.jp This approach is notable for its operational simplicity and mild conditions, avoiding the need for heating, cooling, or high-pressure apparatus. jst.go.jp The reaction is believed to proceed via the formation of a dialkyl phosphonyl radical generated by the manganese complex. jst.go.jp

Table 1: Manganese-Catalyzed Aerobic Oxophosphorylation of Alkenes with Diethyl H-phosphonate jst.go.jp Reaction conditions: Alkene (0.3 mmol), Diethyl H-phosphonate (0.9 mmol), Mn(acac)₃ (10 mol%), MeCN (3.0 mL), room temperature, open flask, 24 h.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1-Methyl-4-vinylbenzene | Diethyl (2-oxo-2-(p-tolyl)ethyl)phosphonate | 85 |

| 2 | 1-Methoxy-4-vinylbenzene | Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | 75 |

| 3 | 1-(Vinyl)naphthalene | Diethyl (2-(naphthalen-1-yl)-2-oxoethyl)phosphonate | 68 |

| 4 | Butyl vinyl ether | Diethyl (2-oxohexyl)phosphonate | 50 |

Pudovik Reaction Modifications for α-Oxoethylphosphonates

The Pudovik reaction traditionally involves the addition of a dialkyl phosphite (B83602) to an imine or a carbonyl compound to form α-amino or α-hydroxyphosphonates, respectively. nih.gov Modifications of this reaction provide a pathway to α-ketophosphonates. One approach is the oxidation of the α-hydroxyphosphonate product obtained from the initial Pudovik addition to an aldehyde.

A more direct modification involves the reaction of α-oxophosphonates with P(O)H reagents. For instance, the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite has been studied. nih.gov The outcome of this reaction is highly dependent on the amount of the diethylamine (B46881) (DEA) catalyst used. A low catalyst concentration (e.g., 5 mol%) selectively yields the Pudovik adduct, an α-hydroxy-methylenebisphosphonate. nih.gov However, a higher catalyst concentration (e.g., 40 mol%) leads exclusively to a rearranged phosphonate-phosphate product. nih.gov This demonstrates that careful control of reaction conditions is critical when targeting specific products in this system.

Table 2: Influence of Catalyst Concentration on the Pudovik Reaction of Dimethyl α-oxoethylphosphonate (1) with Dimethyl Phosphite nih.gov Reaction conditions: Compound 1 and dimethyl phosphite in diethyl ether at 0°C for 8 h.

| Entry | Catalyst (DEA) | Product(s) | Product Ratio (%) |

| 1 | 5 mol% | α-Hydroxy-methylenebisphosphonate 2a | 100 |

| 2 | 40 mol% | Rearranged Phosphonate-phosphate 3a | 100 |

Exploration of Novel Synthetic Routes to this compound

The development of new synthetic strategies for β-ketophosphonates is an active area of research. One prominent modern method involves the acylation of metalated phosphonates with esters. This route has been successfully applied to synthesize a variety of complex β-ketophosphonates, including those with intricate scaffolds for prostaglandin (B15479496) synthesis. nih.govnih.gov

The key step in this synthesis is the reaction of an ester with the lithium salt of a dialkyl alkylphosphonate, such as dimethyl methanephosphonate. nih.gov The phosphonate (B1237965) is first deprotonated with a strong base like n-butyllithium at low temperatures (-70 °C) to form the corresponding lithium salt. This nucleophilic species then attacks the ester, leading to the formation of the β-ketophosphonate after an acidic workup. nih.gov This method provides a reliable and versatile alternative to more traditional syntheses.

Table 3: Synthesis of β-Ketophosphonates from Esters and Dimethyl Methanephosphonate nih.gov General conditions: 1. n-BuLi, THF, -70°C; 2. Ester substrate; 3. Acetic acid workup.

| Entry | Ester Substrate | Resulting β-Ketophosphonate |

| 1 | Methyl 2-(pentalenofuran-scaffold)acetate | Dimethyl (2-oxo-3-(pentalenofuran-scaffold)propyl)phosphonate |

| 2 | Methyl 2-(bromo-pentalenofuran-scaffold)acetate | Dimethyl (3-(bromo-pentalenofuran-scaffold)-2-oxopropyl)phosphonate |

Synthesis of Key Derivatives and Precursors Relevant to this compound

Preparation of α-Diazo-β-ketophosphonates from Diethyl (2-oxopropyl)phosphonate

A key derivative family, α-diazo-β-ketophosphonates, are highly valuable synthetic intermediates. One of the most prominent members is diethyl (1-diazo-2-oxopropyl)phosphonate, often referred to as the Ohira-Bestmann reagent. orgsyn.orgenamine.net This reagent is typically synthesized from its precursor, diethyl (2-oxopropyl)phosphonate, through a diazo-transfer reaction. organic-chemistry.org This transformation involves reacting the β-ketophosphonate with a diazo-transfer agent, such as a sulfonyl azide (B81097), in the presence of a base. orgsyn.org

The reaction is initiated by the deprotonation of the α-carbon of diethyl (2-oxopropyl)phosphonate using a base like sodium hydride (NaH) to form an enolate. This enolate then reacts with the diazo-transfer agent, for example, 4-acetamidobenzenesulfonyl azide or tosyl azide. orgsyn.orgorganic-chemistry.org The subsequent collapse of the intermediate and elimination of the sulfonamide byproduct yields the desired α-diazo-β-ketophosphonate. orgsyn.org The use of 4-acetamidobenzenesulfonyl azide is often preferred due to its relative safety and ease of handling compared to other azide reagents. orgsyn.org These diazo compounds are versatile, participating in dipolar cycloadditions to form various nitrogen-containing heterocycles like pyrazoles and triazoles. orgsyn.orgenamine.net

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Diethyl (2-oxopropyl)phosphonate | 1. Sodium Hydride (NaH) 2. 4-Acetamidobenzenesulfonyl Azide | Toluene, Tetrahydrofuran (THF) | 20 hours | 87-90% |

Synthesis of Phosphonoacetals and Related Compounds

The aldehyde functionality in this compound allows for its conversion into phosphonoacetals, which serve as protected forms of the aldehyde and as valuable synthetic intermediates themselves. The most common method for this transformation is the acid-catalyzed reaction of the aldehyde with an alcohol. organic-chemistry.org

Specifically, to synthesize diethyl (2,2-diethoxyethyl)phosphonate, this compound is treated with excess ethanol (B145695) in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.orgsigmaaldrich.com To drive the equilibrium towards the acetal (B89532) product, a dehydrating agent or a method to remove water, such as azeotropic distillation, is employed. A common and effective reagent for this purpose is triethyl orthoformate, which reacts with the water generated during the reaction to form ethyl formate (B1220265) and ethanol. orgsyn.org The resulting phosphonoacetal, diethyl (2,2-diethoxyethyl)phosphonate, is a stable liquid that can be used in subsequent reactions where the aldehyde group needs to be masked. sigmaaldrich.com

| Starting Material | Reagents | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| This compound | Ethanol, Triethyl orthoformate | Acid catalyst (e.g., HCl, H₂SO₄) | Removal of water | Diethyl (2,2-diethoxyethyl)phosphonate |

Kabachnik-Fields Reaction for α-Aminophosphonate Analogs

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. kyushu-u.ac.jp This reaction involves an amine, a carbonyl compound, and a dialkyl phosphite. google.com this compound can serve as the carbonyl component in this reaction to produce its corresponding α-aminophosphonate analogs, which are important as structural mimics of α-amino acids. google.comnih.gov

The reaction mechanism can proceed through two main pathways. One route involves the initial formation of an imine from the reaction between the amine and the aldehyde (this compound), followed by the hydrophosphonylation of the imine by the dialkyl phosphite. google.com Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine. google.com The reaction can be performed under catalyst-free conditions, often accelerated by microwave irradiation, or by using various catalysts, including Lewis acids like magnesium perchlorate (B79767) or cerium chloride, to improve yields and reaction times. google.comorgsyn.org

| Reactants | Catalyst | Conditions | Product Type |

|---|---|---|---|

| Amine, Aldehyde/Ketone, Diethyl Phosphite | Magnesium perchlorate (Mg(ClO₄)₂) | Acetonitrile (B52724), 80 °C | α-Aminophosphonate |

| Aniline derivative, Benzaldehyde derivative, Diethyl Phosphite | Cerium(III) chloride (CeCl₃) | Solvent-free, mild conditions | α-Aminophosphonate |

| Primary/Secondary Amine, Aldehyde/Ketone, Dialkyl Phosphite | None (Microwave-assisted) | Solvent-free, MW irradiation | α-Aminophosphonate |

Multi-Component Reactions for Structural Diversity in Phosphonate Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. orgsyn.org This approach offers significant advantages, including operational simplicity, reduction of waste, and the rapid generation of complex molecules and chemical libraries from simple precursors. orgsyn.orggoogle.com

The Kabachnik-Fields reaction, as described previously, is a classic example of a three-component MCR used to generate structural diversity in phosphonate systems. kyushu-u.ac.jpgoogle.com By systematically varying the amine, carbonyl, and phosphite components, a vast library of α-aminophosphonates with diverse functional groups and stereochemical arrangements can be synthesized. orgsyn.org This strategy is a cornerstone of diversity-oriented synthesis, which aims to populate chemical space with structurally novel compounds. orgsyn.org The development of new MCRs involving phosphonates and the application of existing ones, such as those involving phosphines and arynes, continue to expand the toolkit for creating phosphonate-based molecular diversity. Flow chemistry systems are also being designed to optimize MCRs by allowing for the controlled, sequential introduction of reagents, which can improve yields and suppress byproduct formation.

Reactivity and Mechanistic Studies of Diethyl 2 Oxoethyl Phosphonate

Horner-Wadsworth-Emmons (HWE) Olefination with Diethyl (2-oxoethyl)phosphonate.organic-chemistry.orgnumberanalytics.comenamine.netnih.govconicet.gov.arresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes and ketones with a high degree of control. wikipedia.orgresearchgate.net This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which offers distinct advantages over the ylides used in the traditional Wittig reaction. wikipedia.org The resulting phosphonate-stabilized carbanions are more nucleophilic and less basic, and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

Reaction Mechanism and Catalytic Cycles.enamine.netnih.gov

The mechanism of the HWE reaction is a well-studied, multi-step process. wikipedia.orgnrochemistry.comslideshare.net

Deprotonation: The reaction initiates with the deprotonation of the phosphonate at the carbon alpha to the phosphoryl and carbonyl groups, forming a phosphonate carbanion. wikipedia.orgslideshare.net This is typically achieved using a base such as sodium hydride (NaH), butyllithium (B86547) (BuLi), or milder bases in modified protocols. organic-chemistry.orgalfa-chemistry.com

Nucleophilic Addition: The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate. wikipedia.orgyoutube.com

Oxaphosphetane Formation: The betaine (B1666868) intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination: The final step involves the fragmentation of the oxaphosphetane ring. youtube.com This concerted, syn-elimination breaks the carbon-phosphorus and carbon-oxygen bonds, yielding the alkene and a water-soluble dialkyl phosphate (B84403) salt. organic-chemistry.orgwikipedia.org

The reversibility of the initial steps is a critical factor in determining the final stereochemical outcome of the reaction. youtube.com

Stereoselective Control: E/Z-Selectivity in HWE Reactions.numberanalytics.comenamine.netnih.gov

A significant advantage of the HWE reaction is the ability to control the stereochemistry of the resulting alkene, producing either the E (trans) or Z (cis) isomer with high selectivity. wikipedia.org

Several factors can be manipulated to influence the E/Z selectivity of the HWE reaction:

Structure of the Phosphonate: The nature of the substituents on the phosphorus atom plays a crucial role. researchgate.netnih.gov Electron-withdrawing groups on the phosphonate, such as trifluoroethyl or aryl groups, tend to favor the formation of Z-alkenes. researchgate.netnih.gov Conversely, less-electron-withdrawing alkyl groups, like in this compound, generally favor the formation of E-alkenes. nih.gov

Reaction Conditions:

Base and Counterion: The choice of base and its corresponding metal counterion can impact selectivity. For instance, lithium salts tend to provide higher E-selectivity compared to sodium or potassium salts. wikipedia.org

Temperature: Higher reaction temperatures generally favor the thermodynamically more stable E-alkene. wikipedia.org

Steric Hindrance: The steric bulk of both the aldehyde and the phosphonate reagent can influence the approach of the nucleophile and the relative stability of the transition states, thereby affecting the stereochemical outcome. wikipedia.org

To enhance the stereoselectivity and broaden the scope of the HWE reaction, several modifications have been developed.

Still-Gennari Modification: This modification, reported by W. Clark Still and C. Gennari in 1983, is a powerful method for the synthesis of Z-alkenes with high stereoselectivity. numberanalytics.comnih.gov It employs phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups in the presence of a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6. numberanalytics.comnih.gov The use of these electron-withdrawing groups accelerates the elimination of the oxaphosphetane intermediate, leading to kinetic control and the preferential formation of the Z-isomer. wikipedia.orgnih.gov

Masamune-Roush Modification: For reactions involving base-sensitive substrates, the Masamune-Roush conditions offer a milder alternative. alfa-chemistry.comresearchgate.net This protocol utilizes a weak base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA), in the presence of lithium chloride (LiCl). harvard.educhem-station.com The lithium salt is thought to coordinate to the phosphonate, increasing its acidity and facilitating deprotonation by the weaker base. chem-station.comresearchgate.net This method is particularly useful for intramolecular HWE reactions in the synthesis of complex molecules like macrolides. conicet.gov.ar

Scope and Limitations with Diverse Carbonyl Substrates.nih.gov

The HWE reaction is compatible with a wide range of aldehydes and ketones, making it a versatile tool in organic synthesis. researchgate.net It is chemoselective, often differentiating between aldehydes and ketones. researchgate.net The reaction tolerates a variety of functional groups in the substrates, including esters, amides, ethers, and silyl (B83357) ethers. researchgate.net

However, certain limitations exist. Highly hindered ketones may react sluggishly or not at all. researchgate.net In some cases, particularly with ketones, the stereoselectivity of the olefination may be lower. youtube.com Furthermore, while the Masamune-Roush and Still-Gennari modifications have expanded the reaction's utility, achieving high stereoselectivity with certain substrate combinations can still be challenging. nih.gov

Nucleophilic Additions and Condensation Reactions of this compound

Beyond its role in the HWE reaction, the bifunctional nature of this compound, possessing both a reactive carbonyl group and an acidic α-proton, allows it to participate in a variety of other important chemical transformations.

The carbonyl group in this compound is susceptible to nucleophilic attack. A key example is the Pudovik reaction , which involves the addition of a dialkyl phosphite (B83602) to the aldehyde moiety. researchgate.net This reaction, typically catalyzed by a base, leads to the formation of α-hydroxy-β-phosphonophosphonates. researchgate.net

Furthermore, this compound can undergo condensation reactions. For instance, it can react with amines to form enamines or with other active methylene (B1212753) compounds in Knoevenagel-type condensations, although these are less common than its use in the HWE reaction. The presence of the phosphonate group can influence the reactivity of the aldehyde and the stability of the resulting products.

The versatility of this compound is further highlighted by its participation in other reaction types, including:

Asymmetric Michael additions sigmaaldrich.com

Cyclocondensation reactions sigmaaldrich.com

Diazo transfer reactions sigmaaldrich.com

Inverse-electron-demand Diels-Alder reactions sigmaaldrich.com

These varied reactivities underscore the importance of this compound as a versatile building block in the synthesis of a wide array of functionalized organic molecules.

Pudovik Reaction Pathways and Rearrangement Phenomena

The Pudovik reaction involves the addition of a P-H bond across a carbonyl group. In the case of α-oxophosphonates like this compound, this reaction can lead to the formation of α-hydroxy-methylenebisphosphonates. nih.gov The reaction of this compound with diethyl phosphite, catalyzed by an amine, can yield both the expected Pudovik adduct, tetraethyl α-hydroxy-methylphosphonate, and a rearranged product with a >P(O)–CH–O–P(O)< skeleton. researchgate.netnih.gov

The outcome of the Pudovik reaction is highly dependent on the reaction conditions, including the nature and amount of the catalyst, temperature, and solvent. researchgate.netnih.gov For instance, the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite using a low concentration (5%) of diethylamine (B46881) as a catalyst selectively produces the Pudovik adduct. nih.gov However, increasing the catalyst concentration to 40% leads exclusively to the rearranged phosphonate-phosphate product. nih.gov Similarly, the reaction of this compound with diethyl phosphite at 0°C in diethyl ether with 5% diethylamine yields 100% of the Pudovik adduct. researchgate.net Altering these conditions, such as increasing the catalyst concentration or temperature, shifts the product ratio towards the rearranged species. researchgate.net

This rearrangement, known as the phospha-Brook rearrangement, is a significant phenomenon in the chemistry of α-hydroxyphosphonates. mdpi.combeilstein-journals.orgnih.gov It involves an intramolecular migration of a phosphoryl group from carbon to oxygen. mdpi.com The inclination for this rearrangement is influenced by the substituent on the central carbon atom. nih.gov

Table 1: Influence of Catalyst Concentration on the Pudovik Reaction of Diethyl α-oxoethylphosphonate with Diethyl Phosphite

| Entry | Catalyst (Et2NH) | Temperature (°C) | Time (h) | Solvent | Product 2 (%) | Product 3 (%) |

|---|---|---|---|---|---|---|

| 1 | 5% | 0 | 8 | Diethyl ether | 100 | 0 |

| 2 | 20% | 0 | 8 | Diethyl ether | 98 | 2 |

| 3 | 40% | 0 | 8 | Diethyl ether | 87 | 13 |

| 4 | 5% (Bu2NH) | 0 | 8 | Diethyl ether | 99 | 1 |

| 5 | 40% | 120 | 0.33 | None | 66 | 34 |

| 6 | 40% | 135 | 0.33 | None | 51 | 49 |

Data sourced from research on the reaction of diethyl α-oxoethylphosphonate under various conditions. researchgate.net

Asymmetric Michael Addition Reactions of β-Oxo Phosphonates

β-Oxo phosphonates, such as this compound, are valuable substrates in asymmetric Michael addition reactions. sigmaaldrich.com The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming carbon-carbon bonds and creating stereochemically complex products. nih.gov

The addition of enolates to electrophilic alkenes is a key step in the Michael reaction. masterorganicchemistry.com In the context of β-oxo phosphonates, the development of catalytic asymmetric Michael additions has been a significant area of research. rsc.org Chiral catalysts, including lanthanide complexes and organocatalysts, have been employed to achieve high yields and enantioselectivities in the synthesis of chiral γ-ketophosphonates. rsc.orgchemrxiv.org For example, the first catalytic asymmetric 1,4-addition of diethyl phosphonate to acyclic enones was reported to produce γ-oxophosphonates with high yields and excellent enantioselectivities. rsc.org The choice of catalyst can also influence the regioselectivity of the reaction, determining whether a Michael addition or a Michael/Pudovik reaction product is formed. rsc.org

Functional Group Transformations of this compound Derivatives

Derivatives of this compound can undergo various functional group transformations, including oxidation, reduction, and substitution reactions, which further expand their synthetic utility.

Oxidation and Reduction Pathways

The carbonyl group in this compound and its derivatives is a key site for oxidation and reduction reactions. Reduction of the keto group can lead to the corresponding β-hydroxyphosphonates. For instance, the reduction of bicyclic iminophosphonates, derived from related phosphonates, can be achieved through hydrogenation or with reagents like sodium cyanoborohydride to yield pyrrolidin-2-yl)phosphonates. nih.gov

Oxidative processes can also be applied. For example, aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates provides a route to β-ketophosphonates. nih.gov This method utilizes copper sulfate (B86663) pentahydrate as a catalyst under mild conditions. nih.gov

Substitution Reactions at the α-Carbon

The α-carbon of this compound, being adjacent to both the carbonyl and phosphonate groups, is activated for substitution reactions. uci.edu These reactions typically proceed through the formation of an enolate intermediate. uci.edu Alkylation of the α-carbon can be achieved by treating the β-ketophosphonate with a base, such as sodium hydride or lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. uci.edu This allows for the introduction of various alkyl groups at the α-position, leading to a diverse range of substituted β-ketophosphonates.

Complexation Chemistry and Organometallic Interactions

The ability of β-ketophosphonates to form complexes with metal ions is a crucial aspect of their chemistry, influencing their reactivity and enabling their use in various catalytic systems.

Formation of Lithium and Zinc Enolates of β-Ketophosphonates

β-Ketophosphonates readily form enolates in the presence of a strong base. makingmolecules.com Lithium enolates, often generated using LDA at low temperatures, are particularly important intermediates in organic synthesis. makingmolecules.com The formation of a lithium enolate from a ketone is essentially irreversible due to the large difference in pKa values, which prevents self-condensation reactions. makingmolecules.com These pre-formed lithium enolates can then react with various electrophiles in crossed or mixed aldol-type reactions. makingmolecules.com The structure of lithium enolates can be complex, often existing as dimers, tetramers, or larger aggregates, which can influence their reactivity. ethz.ch

Zinc enolates, also known as Reformatsky reagents, are another important class of intermediates derived from α-halo esters and zinc metal. wikipedia.org While not directly formed from this compound, the chemistry of zinc enolates is relevant to the broader class of β-keto esters and their reactivity. wikipedia.orgcolab.ws These enolates are less reactive than their lithium counterparts, which allows for selective addition to aldehydes and ketones without reacting with ester groups. wikipedia.org

Chelation Studies with Lanthanide Cations Involving Phosphonoamide Ligands

While direct chelation studies of phosphonoamide ligands derived specifically from this compound with lanthanide cations are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related β-ketophosphonate and phosphonoacetamide (B1211979) ligands. These studies provide a strong basis for understanding the potential coordination chemistry of lanthanide ions with ligands derived from the target compound.

Research into the complexation of lanthanide ions with ligands such as diethyl(2-oxopropyl)phosphonate and diethyl(2-oxo-2-phenylethyl)phosphonate reveals that the phosphoryl group is the primary site for monodentate coordination. researchgate.netiaea.org Further studies on diethyl 2-amino-2-oxoethylphosphonate complexes with lanthanide nitrates also suggest coordination occurs through the phosphoryl oxygen. researchgate.net In these complexes, the erbium atom is bonded to the phosphoryl oxygen atoms of two phosphonate ligands, the oxygen atoms of three bidentate nitrate (B79036) ions, and one water molecule. The carbonyl oxygen atoms are involved in hydrogen bonding with the coordinated water molecule, resulting in a coordination number of nine for the erbium atom. researchgate.net

The stability of such complexes has been investigated, with stability constants for Nd³⁺ complexes with diethyl(2-oxopropyl)phosphonate in solution determined as log β₁₁ = 2.8 ± 0.4 and log β₁₂ = 5.0 ± 0.7. researchgate.netiaea.org These findings highlight the affinity of the phosphonate group for lanthanide cations.

Interactive Table: Stability Constants of Nd³⁺ Complexes with Diethyl(2-oxopropyl)phosphonate

| Complex | log β |

|---|---|

| [Nd(OPP)]³⁺ | 2.8 ± 0.4 |

| [Nd(OPP)₂]³⁺ | 5.0 ± 0.7 |

(Data sourced from references researchgate.netiaea.org)

The introduction of an amide functionality, creating a phosphonoamide ligand, would likely introduce bidentate or bridging coordination possibilities, potentially leading to the formation of more stable and structurally diverse lanthanide complexes. The interplay between the hard oxygen donors of the phosphoryl and carbonyl groups would be expected to create a favorable chelation environment for the hard lanthanide cations.

Metal-Catalyzed Transformations and Their Mechanisms

This compound is a versatile substrate for various metal-catalyzed transformations, which are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the keto-enol tautomerism and the phosphonate group allows for a range of reactions, including hydrogenations and cross-coupling reactions.

Hydrogenation Reactions:

The catalytic hydrogenation of the carbonyl group in β-ketophosphonates is a key transformation. While specific studies on the hydrogenation of this compound are not prevalent, the mechanisms can be inferred from studies on similar substrates, such as the hydrogenation of diethyl oxalate (B1200264) over copper-based catalysts. researchgate.netresearchgate.net

The generally accepted mechanism for the hydrogenation of a carbonyl group on a metal surface involves the following key steps:

Adsorption: Both the substrate (this compound) and hydrogen adsorb onto the catalyst surface.

Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the metal surface.

Stepwise Hydrogenation: The adsorbed substrate undergoes sequential addition of hydrogen atoms to the carbonyl carbon and oxygen. This typically proceeds through a hemiacetal-like intermediate.

Desorption: The final hydroxylated product desorbs from the catalyst surface, regenerating the active site.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, support, and reaction conditions. scispace.com For instance, in the hydrogenation of diethyl oxalate, Cu/SiO₂ catalysts have shown high activity and selectivity towards ethylene (B1197577) glycol, with the pore size of the silica (B1680970) support influencing the dispersion and stability of the copper nanoparticles. researchgate.net

Cross-Coupling Reactions:

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C bonds. β-Ketophosphonates can participate in reactions such as the Suzuki, Heck, and Sonogashira couplings, typically after conversion of the keto group to a more reactive species (e.g., an enol triflate) or through reactions involving the acidic α-proton.

A general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, with a modified β-ketophosphonate substrate would involve a catalytic cycle consisting of:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide.

Transmetalation: The organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Nickel and palladium catalysts are commonly employed for C-P cross-coupling reactions to synthesize aryl and vinyl phosphonates. beilstein-journals.orgorganic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For example, Pd(PPh₃)₄ has been used for the microwave-assisted cross-coupling of H-phosphonates with aryl and vinyl halides. organic-chemistry.org

Interactive Table: Overview of Metal-Catalyzed Transformations

| Reaction Type | Catalyst Type | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Hydrogenation | Copper, Ruthenium | Adsorption, H₂ Dissociation, Stepwise Hydrogenation, Desorption | Hydroxyphosphonates |

| Suzuki Coupling | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | α-Aryl or α-Vinyl Phosphonates |

| Heck Coupling | Palladium | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | α,β-Unsaturated Phosphonates |

(General mechanisms based on established catalytic cycles)

The specific mechanistic pathways for this compound in these reactions would be influenced by its unique electronic and steric properties, and further detailed studies are needed for a complete understanding.

Synthetic Utility and Applications in Complex Molecule Synthesis

Diethyl (2-oxoethyl)phosphonate as a Versatile C2 Building Block

This compound is a valuable C2 building block in organic synthesis, primarily due to the reactivity of its phosphonate (B1237965) and aldehyde functionalities. This bifunctional nature allows for a variety of transformations, making it a key component in the construction of complex molecular architectures.

Construction of α,β-Unsaturated Carbonyl Systems via HWE

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and this compound is an excellent substrate for this transformation. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene with the concomitant formation of a dialkyl phosphate (B84403) byproduct. wikipedia.orgnrochemistry.comalfa-chemistry.com

The reaction begins with the deprotonation of the phosphonate at the α-carbon using a base, such as sodium hydride or sodium ethoxide, to generate a stabilized carbanion. alfa-chemistry.comyoutube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. nrochemistry.comyoutube.com The resulting intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired α,β-unsaturated carbonyl compound and a water-soluble phosphate byproduct that is easily removed by extraction. wikipedia.orgnrochemistry.comalfa-chemistry.com A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com This stereocontrol is a significant advantage over the related Wittig reaction. alfa-chemistry.com

The versatility of the HWE reaction with this compound allows for the synthesis of a wide array of α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of natural products and pharmaceuticals. alfa-chemistry.comnih.gov

Table 1: Examples of HWE Reaction with this compound

| Aldehyde/Ketone Reactant | Base | Product (α,β-Unsaturated Carbonyl) |

| Benzaldehyde | NaH | (E)-3-Phenylpropenal |

| Cyclohexanone | NaOEt | (E)-2-(Cyclohexylidene)acetaldehyde |

| Acetone | NaH | (E)-4-Methylpent-3-en-2-one |

Formation of Macrocycles and Annulated Rings

The reactivity of this compound extends to the construction of cyclic systems, including macrocycles and annulated rings. Intramolecular HWE reactions are a powerful tool for the formation of large rings, a challenging task in organic synthesis. By tethering the phosphonate and aldehyde functionalities within the same molecule, cyclization can be induced to form macrocyclic α,β-unsaturated ketones.

Furthermore, this compound can be employed in annulation strategies, such as the Robinson annulation, to construct fused ring systems. The Robinson annulation involves a Michael addition followed by an aldol condensation to form a six-membered ring. wikipedia.org In this context, the α,β-unsaturated aldehyde moiety, formed in situ from this compound, can act as the Michael acceptor, leading to the formation of cyclohexenone derivatives. wikipedia.org These annulated structures are prevalent in many natural products, including steroids. wikipedia.org

Carbon Chain Elongation Strategies (e.g., Ohira-Bestmann Reaction)

This compound serves as a precursor to the Ohira-Bestmann reagent, which is used for the one-carbon homologation of aldehydes to terminal alkynes. orgsyn.orgnih.gov The Ohira-Bestmann reaction involves the in situ generation of dimethyl (diazomethyl)phosphonate from a precursor like Diethyl (1-diazo-2-oxopropyl)phosphonate, which is synthesized from Diethyl (2-oxopropyl)phosphonate. orgsyn.orgorgsyn.org This reagent then reacts with an aldehyde to yield the corresponding alkyne, elongated by one carbon atom. researchgate.netsantiago-lab.com

This transformation is highly valuable for introducing an alkyne functionality, which can be further elaborated into a variety of other functional groups. The reaction proceeds under mild conditions, often using potassium carbonate as the base, making it compatible with a wide range of functional groups. santiago-lab.com

Role in Natural Product and Bioactive Molecule Synthesis

The synthetic versatility of this compound makes it a crucial building block in the total synthesis of numerous natural products and bioactive molecules.

Precursor for Peptides and Peptidomimetics

Phosphonopeptides and phosphonodepsipeptides, where a phosphonate group replaces an amide or ester linkage respectively, are important classes of peptidomimetics. beilstein-journals.org These analogues often exhibit enhanced stability towards enzymatic degradation and can act as potent enzyme inhibitors. beilstein-journals.org this compound can be elaborated into α-aminophosphonates, which are key building blocks for the synthesis of these modified peptides. The synthesis of new phosphorylated peptidomimetics has been achieved through the interaction of related phosphonates with various reagents. researchgate.net

Building Blocks for β-Lactam Antibiotics and Antiviral Agents

The β-lactam ring is the core structural motif of a major class of antibiotics, including penicillins and cephalosporins. researchgate.netnih.gov The synthesis of novel β-lactam derivatives often involves the introduction of various side chains to the core structure. Phosphonated β-lactams can serve as intermediates in the synthesis of more complex and potentially more potent antibiotics. nih.gov The incorporation of a phosphonate group can enhance the biological activity and pharmacokinetic properties of these molecules. nih.gov

In the field of antiviral research, nucleoside phosphonates have emerged as a significant class of therapeutic agents. portico.orgnih.gov These compounds act as mimics of nucleoside monophosphates and can inhibit viral DNA polymerases. This compound can be utilized as a starting material for the synthesis of the phosphonate side chain of these antiviral agents. The phosphonate moiety provides increased stability against hydrolysis by esterases compared to phosphate esters. portico.org

Applications in Anticancer Agent Development

This compound serves as a crucial building block in the synthesis of novel α-aminophosphonate derivatives, which have demonstrated significant potential as anticancer agents. Through multicomponent reactions, such as the one-pot three-component Kabachnik-Fields reaction, chemists can efficiently generate libraries of complex molecules for pharmacological screening.

One notable application involves the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives. These compounds are synthesized by reacting 2-oxo-quinoline-3-carbaldehyde, various aromatic amines, and diethyl phosphite (B83602). mdpi.comnih.gov Pharmacological evaluations of these synthesized compounds against several human cancer cell lines have shown promising results. Many of the derivatives exhibit moderate to high antitumor activities, with some showing inhibitory effects comparable to or more potent than the standard anticancer drug 5-fluorouracil (5-FU). nih.gov

For instance, testing against cell lines such as A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) has revealed significant cytotoxic activity. nih.gov Further investigation into the mechanism of action for a representative compound from this series indicated that it induces apoptosis in HeLa cells and causes cell cycle arrest, primarily in the S and G2 phases. nih.gov

Similarly, other studies have focused on creating novel phosphonates incorporating chromonyl or pyrazolyl moieties linked to a quinazolinone core. These complex structures have also been evaluated for their anticancer properties against lines like HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). researchgate.net Certain pyrazole derivatives within this class demonstrated potent activity against breast and colon cancer cell lines. researchgate.net Another series of pyrazole-based aminophosphonates showed strong cytotoxic activity against liver (HepG-2) and colon (HCT-116) cancer cells, with some derivatives exhibiting low toxicity to normal cell lines. nih.gov

The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of selected diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives against various human cancer cell lines. mdpi.com

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | U2OS (Osteosarcoma) |

|---|---|---|---|---|

| 4d (p-tolylamino) | 15.36 ± 1.08 | 10.11 ± 1.05 | 20.31 ± 1.15 | 25.32 ± 1.18 |

| 4j (2-chlorophenyl)amino | 10.15 ± 1.06 | 8.33 ± 1.03 | 15.22 ± 1.09 | 18.54 ± 1.11 |

| 4k (3-chlorophenyl)amino | 12.89 ± 1.07 | 9.15 ± 1.04 | 18.78 ± 1.12 | 22.43 ± 1.14 |

| 5-FU (Control) | 20.15 ± 1.13 | 18.32 ± 1.11 | 22.36 ± 1.16 | 25.14 ± 1.17 |

Application in Material Science and Catalysis

Ligands for Metal Complex Synthesis

While this compound itself is not extensively documented as a primary ligand, its derivatives are highly effective in the synthesis of metal complexes. By modifying the oxoethyl group, versatile ligands can be created that coordinate with a variety of transition metals.

A key example is diethyl 2-quinolylmethylphosphonate (2-qmpe) , a derivative where the oxo group is replaced by a quinoline moiety. This ligand demonstrates flexible coordination behavior with transition metal salts like chlorides and nitrates. pwr.wroc.plresearchgate.net The 2-qmpe ligand contains two donor atoms: the heterocyclic nitrogen of the quinoline ring and the phosphoryl oxygen. This allows it to act as a bidentate chelating ligand, binding to a single metal center through both the nitrogen and oxygen atoms to form stable complexes. pwr.wroc.plresearchgate.net Alternatively, it can function as a monodentate ligand, coordinating through either the nitrogen atom (e.g., with Palladium(II)) or the phosphoryl oxygen atom (e.g., with Copper(II) and Cobalt(II)). researchgate.net Spectroscopic and magnetic studies of these metal complexes, such as those with Cu(II), Ni(II), Co(II), and Zn(II), help to elucidate their mononuclear structures and coordination geometries. pwr.wroc.plpwr.wroc.pl The development of such phosphonate-based ligands is significant for creating novel materials and catalysts.

Precursors for Specialty Polymers and Coatings

Phosphonate-containing monomers are valuable precursors for creating specialty polymers and coatings with desirable properties such as flame retardancy, metal chelation, and improved adhesion. This compound and its derivatives can be incorporated into polymer structures through various synthetic strategies.

One common approach is the synthesis of phosphonated (meth)acrylate monomers, which can then be polymerized. researchgate.net These monomers can be synthesized through methods like the Michaelis-Arbuzov reaction. The resulting polymers, which feature phosphonate groups in their sidechains, have applications in a wide range of fields. researchgate.net For instance, poly(vinylphosphonates) have been used to create stable coatings for magnetite nanoparticles, enhancing their stability in aqueous suspensions and providing a surface for further functionalization or metal ion adsorption. mdpi.com

Another method involves the chemical modification of pre-existing polymers. For example, styrene-divinylbenzene copolymer microbeads can be functionalized by grafting phosphonate groups onto the polymer backbone. This is achieved through an Arbuzov-type reaction with the chloromethylated copolymer, followed by hydrolysis of the resulting diethyl phosphonate ester to yield phosphonic acid groups. uoc.gr These modified polymer resins exhibit chelating properties and can be used for the selective removal of metal ions like Cu²⁺ and Ca²⁺ from aqueous solutions. uoc.gr

Role in Surface Modification Technologies (e.g., Dendrimer Grafting to Metal Surfaces)

Phosphonates are increasingly used for the surface modification of materials to create organic-inorganic hybrid materials with tailored properties. The phosphonate group serves as an excellent anchor for grafting organic molecules onto metal oxide surfaces, forming strong M-O-P bonds. researchgate.net This technology is applied to modify surfaces like silica (B1680970), titania, and alumina.

A significant application in this area involves the use of dendrimers, which are highly branched, tree-like macromolecules. The periphery of dendrimers can be functionalized with phosphonate terminal groups. These phosphonate-terminated dendrimers are then used to modify surfaces, influencing properties like cell adhesion and tissue assembly in biomedical applications. wiserpub.comacs.orgacs.org For example, modifying the terminal groups of poly(amido amine) (PAMAM) dendrimers can direct the nucleation and growth of hydroxyapatite crystals, a key component of bone, which is crucial for developing bioactive scaffolds in tissue engineering. The surface chemistry of these modified dendrimers plays a critical role in their interaction with biological systems and materials. wiserpub.com

Uranium Extraction via Phosphonate-Based Extractants

Phosphonate-based compounds are effective extractants for the recovery of uranium from acidic solutions, such as those generated during the processing of phosphate ores. iaea.org Derivatives of this compound are designed to act as bifunctional extractants for this purpose.

One such derivative is dialkyl (2-(hydroxyamino)-2-oxoethyl) phosphonate . researchgate.net This type of molecule is synthesized to selectively complex with uranium ions in solution, facilitating their extraction into an organic phase. The efficiency of uranium extraction depends on several factors, including the concentration of the phosphonate extractant, the acidity of the aqueous phase, and the presence of other ions. nih.gov

Solid-phase extractants have also been developed by impregnating porous materials, like mesoporous silica, with amidophosphonate ligands such as Di-2-EthylHexylCarbamoylethylButyl Phosphonate (DEHCEBP). nih.gov These materials show significant capacity for uranium extraction from solutions with high sulfate (B86663) concentrations, which are typical of ore leaching conditions. Research has shown that increasing the concentration of the impregnated phosphonate ligand can lead to higher uranium extraction capacities, reaching up to 54 mg of uranium per gram of material. nih.gov

Spectroscopic and Theoretical Characterization of Diethyl 2 Oxoethyl Phosphonate and Its Derivatives

Advanced Spectroscopic Probes for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of phosphonate (B1237965) compounds, offering precise information on the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds, with ³¹P NMR being particularly informative due to the 100% natural abundance of the ³¹P isotope. jeol.com The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a comprehensive picture of the molecular structure of diethyl (2-oxoethyl)phosphonate and its derivatives.

The signals in ¹H and ¹³C NMR spectra are often split due to coupling with the phosphorus nucleus (heteronuclear spin couplings), which complicates the spectra but also provides valuable structural information about the proximity of these nuclei to the phosphorus atom. jeol.com For instance, one-bond ¹³C-³¹P coupling constants (¹JCP) in alkyl phosphonates can be quite large, often exceeding 100 Hz, which allows for the unambiguous identification of carbon atoms directly bonded to phosphorus. jeol.com Smaller coupling constants are indicative of two-bond (²J) and three-bond (³J) interactions. jeol.com Techniques such as ¹H and ³¹P decoupling can be employed to simplify complex spectra and aid in signal assignment. jeol.com

While a complete, published spectrum for this compound is not detailed in the reviewed sources, data from related diethyl phosphonate derivatives allows for the characterization of typical chemical shifts. rsc.org A ³¹P NMR spectrum for this compound is available in spectral databases. nih.gov

Interactive Table 1: Typical NMR Spectroscopic Data for Diethyl Phosphonate Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Coupling Constants (J) (Hz) | Notes |

| ¹H | 4.39 - 4.06 (m, -OCH₂CH₃) | ³JHH ≈ 7.0 Hz | The methylene (B1212753) protons of the ethoxy groups are coupled to the methyl protons. |

| 1.43 - 1.32 (t, -OCH₂CH₃) | The methyl protons of the ethoxy groups appear as a triplet. | ||

| ¹³C | 64.35 - 63.0 (d, -OCH₂) | ¹JCP ≈ 144-167 Hz; ²JCP ≈ 6.0-6.4 Hz | The carbon of the methylene group is directly coupled to the phosphorus atom. |

| 16.4 - 16.3 (d, -CH₃) | ³JCP ≈ 6.1-6.2 Hz | The methyl carbon shows a smaller coupling to the phosphorus atom. | |

| ³¹P | 12.8 - 9.8 | N/A | Chemical shifts are relative to a standard (e.g., H₃PO₄). rsc.org |

Note: Data is compiled from studies on various diethyl phosphonate derivatives and represents typical values. jeol.comrsc.org

Solid-state NMR has also been applied to layered metal(IV) phosphonate materials to understand their structure and the dynamics of organic moieties, such as the rotation of phenylene rings. nih.govresearchgate.net

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to identify functional groups and determine the molecular weight and fragmentation patterns of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the key absorptions are the phosphoryl (P=O) and carbonyl (C=O) stretching bands. The P=O stretch is typically a very strong and prominent band. In related phosphonate derivatives, this absorption is observed in the region of 1291-1245 cm⁻¹. rsc.org The carbonyl group (C=O) of the aldehyde moiety also gives rise to a strong characteristic absorption. The gas-phase IR spectrum of a related compound, Dimethyl (2-oxopropyl)phosphonate, shows characteristic bands that help in identifying the structural components. nist.gov

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1725 - 1705 | Strong |

| P=O | Stretch | 1290 - 1240 | Strong, Broad |

| C-O-P | Stretch | 1170 - 950 | Strong |

| C-H (aldehyde) | Stretch | 2850 - 2750 | Medium |

Note: Wavenumber ranges are typical for the specified functional groups.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. GC-MS data for this compound is available, confirming its molecular weight. nih.gov Studies on 2-oxysubstituted alkylphosphonates show that a dominant fragmentation pathway is the α-cleavage, specifically the breaking of the C(2)-C(3) bond. researchgate.net This fragmentation is driven by the formation of a stable oxocarbonium ion stabilized by the highly polar phosphoryl group. researchgate.net The fragmentation of related diethyl malonate derivatives is highly sensitive to the substituents, but a common fragmentation is the loss of the diethyl malonate moiety. mdpi.com For Diethyl (2-bromoethyl)phosphonate, a related structure, the top three peaks in its mass spectrum are observed at m/z values of 165, 109, and 27. nih.gov

These studies reveal detailed information about the geometry around the phosphorus center, which is typically tetrahedral. They also elucidate intermolecular interactions, such as hydrogen bonding, which dictate how molecules are packed in the crystal lattice. nih.gov In phosphonate complexes with metals, X-ray diffraction can define the coordination environment of the metal ion and the bridging mode of the phosphonate ligand. nih.gov

Computational and Quantum Chemical Studies

Theoretical calculations provide deep insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms and thermodynamics of chemical reactions involving phosphonate compounds. jocpr.comresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. researchgate.net

Studies on the reactions of various phosphonates utilize DFT calculations, often with the B3LYP functional and basis sets like 6-311G(d,p), to scrutinize different possible reaction pathways. researchgate.netresearchgate.net This analysis allows for the prediction of regioselectivity and stereoselectivity. For instance, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations correctly accounted for the high regioselectivity observed experimentally by comparing the energies of different attack pathways. researchgate.netresearchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and internal energy (ΔE) are calculated to determine if a reaction is favorable under specific conditions. jocpr.com A negative ΔG indicates a thermodynamically promoted reaction. jocpr.com These theoretical results are crucial for understanding reactivity and designing new synthetic routes. nih.gov

Molecular Electrostatic Potential (MESP) Molecular Electrostatic Potential (MESP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.org These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively, making MESP a powerful predictor of chemical reactivity. researchgate.net For this compound, an MESP map would show negative potential (red/yellow) around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups, indicating their nucleophilic character. Positive potential (blue) would be expected around the acidic protons, highlighting potential sites for electrophilic interaction.

Molecular Orbital Analysis Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding electronic transitions and reactivity. jocpr.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. jocpr.com In studies of related acylphosphonates, the HOMO and LUMO energies were investigated to understand their electronic properties and reactivity in condensation reactions. jocpr.com These calculations help to confirm whether the formation of certain products is thermodynamically favored. jocpr.com

Modeling of Stereoselectivity in Olefination Reactions

The stereochemical outcome of olefination reactions involving this compound and its derivatives, primarily through the Horner-Wadsworth-Emmons (HWE) reaction, is of critical importance for the synthesis of stereodefined α,β-unsaturated ketones. conicet.gov.ar Theoretical and computational models have been instrumental in elucidating the mechanistic pathways that govern the E/Z selectivity of these reactions.

The HWE reaction, in its conventional form utilizing diethyl phosphonates like this compound, generally favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This preference is the result of thermodynamic control, where the transition state leading to the more stable (E)-isomer is lower in energy. mdpi.com The mechanism proceeds through the nucleophilic addition of the phosphonate carbanion to an aldehyde, forming an intermediate oxaphosphetane. youtube.com The subsequent elimination of this intermediate yields the alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

Computational studies, often employing ab initio and Density Functional Theory (DFT) calculations, have been applied to model the HWE reaction mechanism for related phosphonates. researchgate.netcapes.gov.br These models have revealed that the formation of the oxaphosphetane can be the rate-determining step and that the relative energies of the diastereomeric transition states leading to the (E) and (Z)-alkenes dictate the product ratio. capes.gov.br For standard phosphonates, the transition state that minimizes steric interactions typically leads to the (E)-product. organic-chemistry.org

Several factors are known to influence the stereoselectivity, and these can be rationalized through computational models:

Structure of the Phosphonate: The nature of the ester groups on the phosphorus atom has a profound effect on selectivity. While diethyl esters strongly favor the (E)-isomer, modifying the phosphonate by introducing bulky or electron-withdrawing groups can dramatically shift the selectivity towards the (Z)-isomer. conicet.gov.armdpi.com The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like 2,2,2-trifluoroethyl, is a prime example of a strategy to achieve high (Z)-selectivity. mdpi.combme.hu Computational studies suggest that these electron-withdrawing groups can alter the kinetics of the elimination step, favoring the pathway to the (Z)-product. mdpi.com

Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the stereochemical outcome. conicet.gov.arnumberanalytics.com For instance, the use of potassium bases in conjunction with a crown ether (e.g., KHMDS/18-crown-6) under cryogenic conditions is characteristic of the Still-Gennari protocol for achieving (Z)-selectivity. bme.hu In contrast, conditions like the Masamune-Roush (using DBU and LiCl) are employed for reliable (E)-selective synthesis with β-carbonylphosphonates. alfa-chemistry.com Modeling can account for the role of metal cations in coordinating the intermediates and influencing the transition state energies.

The predictive power of these models is best illustrated by comparing the outcomes of reactions using different phosphonate derivatives under various conditions. The following data, derived from studies on 2-oxoalkylphosphonates, demonstrates the dramatic shift in stereoselectivity that can be achieved and modeled.

| Phosphonate Reagent | Aldehyde | Base/Conditions | Observed E/Z Ratio | Primary Product |

|---|---|---|---|---|

| Diethyl (2-oxoheptyl)phosphonate | Benzaldehyde | NaH, THF | >95:5 | (E)-alkene |

| Bis(2,2,2-trifluoroethyl) (2-oxoheptyl)phosphonate | Benzaldehyde | KHMDS, 18-crown-6, THF, -78 °C | <5:95 | (Z)-alkene |

| Diethyl (2-oxopropyl)phosphonate | Octanal | DBU, LiCl, CH₃CN | 92:8 | (E)-alkene |

| Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate | Octanal | KHMDS, 18-crown-6, THF, -78 °C | 12:88 | (Z)-alkene |

This table is a representative illustration based on findings for 2-oxoalkylphosphonates, demonstrating the principles of stereochemical control. mdpi.combme.hu

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches in Phosphonate (B1237965) Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles are being increasingly integrated into phosphonate synthesis. mdpi.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

A significant advancement in green phosphonate synthesis is the move towards solvent-free and microwave (MW)-assisted reaction protocols. Traditional methods often require prolonged reaction times and the use of volatile organic solvents. Microwave-assisted synthesis, in contrast, can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time. rsc.orgnih.gov For instance, the Kabachnik-Fields reaction, a key method for producing α-aminophosphonates, has been successfully performed using microwave irradiation in ethanol (B145695), with reaction times as short as 10 minutes at 80°C. nih.gov

Solvent-free conditions, sometimes combined with microwave irradiation or ultrasound, represent a further step in sustainable synthesis. mdpi.comrsc.org By eliminating the solvent, these methods reduce chemical waste and simplify product purification. rsc.org Research has shown that some reactions, when conducted without a solvent, can result in significantly higher yields compared to when solvents like toluene, ethanol, or acetonitrile (B52724) are used. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Model Phosphonate Reaction rsc.org

| Method | Catalyst Loading | Temperature (°C) | Time | Yield (%) |

| Microwave (MW) | 10 mol% | - | 5 min | 97% |

| Conventional | 12.5 mol% | 50°C | 3 hours | 95% |

The development of novel catalytic systems is a cornerstone of green phosphonate chemistry. Organocatalysts, which are small, metal-free organic molecules, have emerged as a powerful tool for asymmetric synthesis. L-proline, for example, has been effectively used to catalyze the cross-aldol reaction between α-ketophosphonates and ketones, yielding optically active tertiary α-hydroxyphosphonates with high enantiomeric purity (up to 99% ee). nih.gov This approach avoids the use of heavy metal catalysts and often proceeds under mild conditions. nih.gov

Nanoparticle (NP) catalysis offers another green alternative, providing high surface area-to-volume ratios and often exhibiting unique catalytic activity and reusability. rsc.org Various nanoparticle systems have been developed for phosphonate synthesis:

Silver Nanoparticles (Ag-NPs): An efficient method for synthesizing α-aminophosphonates has been developed using Ag-NPs as a catalyst. researchgate.net

Antimony(III) Oxide Nanoparticles (Nano Sb2O3): These have been used in the Kabachnik-Fields reaction, demonstrating higher yields in solvent-free conditions compared to conventional catalysts like BiCl3 or ZnCl2. rsc.org

Metal Phosphide (B1233454) Nanoparticles: The catalytic potential of metal phosphide nanoparticles, such as nickel phosphide, is an area of active investigation. acs.org

Gold Nanoparticles (AuNPs): A modular pathway for grafting poly(diethyl vinylphosphonates) onto gold nanoparticles has been reported, indicating the utility of NPs as scaffolds for functional phosphonate polymers. nih.gov

These nanocatalyst systems are often easily separated from the reaction mixture and can be reused multiple times without significant loss of activity, enhancing the sustainability of the process. rsc.org

Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of phosphonates is a versatile scaffold for chemical modification to enhance biological activity. A significant research focus is the synthesis of novel α-aminophosphonate derivatives, which are phosphorus analogs of α-amino acids and are known for a wide range of biological effects. mdpi.comnih.gov

One promising strategy involves the one-pot, three-component synthesis of α-aminophosphonates incorporating other biologically active moieties, such as 2-oxoquinoline. mdpi.comnih.gov By reacting a 2-oxoquinoline-based aldehyde, an amine, and a diethyl phosphite (B83602), researchers have created new derivatives with significant antitumor properties. mdpi.com These compounds have been evaluated against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast), with many exhibiting inhibitory activities comparable to or better than the standard chemotherapeutic agent 5-fluorouracil. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Similarly, new α-aminophosphonates have been synthesized and tested for antifungal activity, for instance against Lomentospora prolificans, a fungus resistant to many common treatments. nih.gov These derivatization strategies highlight the potential to create a diverse library of phosphonate-based compounds tailored for specific therapeutic targets.

Table 2: Examples of Bioactive Phosphonate Derivatives

| Parent Scaffold | Derivatization | Target Bioactivity | Example Cell Lines/Organisms |

| 2-Oxoquinoline | Introduction of an α-aminophosphonate group | Anticancer | A549 (lung), HeLa (cervical), MCF-7 (breast) mdpi.comnih.gov |

| Various Aldehydes | Microwave-assisted Kabachnik-Fields reaction | Antifungal | Lomentospora prolificans nih.gov |

Advanced Catalytic Applications Beyond Olefination

While the Horner-Wadsworth-Emmons (HWE) reaction is the most well-known application of β-ketophosphonates like Diethyl (2-oxoethyl)phosphonate for olefination, their synthetic utility extends far beyond this transformation. The unique reactivity of the phosphonate moiety enables its participation in a variety of other important catalytic C-C and C-N bond-forming reactions.

For the related compound, Diethyl (2-oxo-2-phenylethyl)phosphonate, several advanced applications have been demonstrated:

Asymmetric Michael Additions: Acting as nucleophiles in Michael additions to nitro olefins. sigmaaldrich.com

Diazo Transfer Reactions: Serving as precursors for the synthesis of diazo-phosphonyl compounds. sigmaaldrich.com

Cyclocondensation Reactions: Participating in reactions to produce complex arylphosphonates. sigmaaldrich.com

Inverse-Electron-Demand Diels-Alder Reactions: Functioning as a component in cycloaddition reactions. sigmaaldrich.com

Furthermore, innovative bimetallic catalytic systems involving copper and iron have been developed for the direct synthesis of β-ketophosphonates from α,β-unsaturated esters and amides. rsc.org This domino reaction proceeds via an oxyphosphorylation process, expanding the toolkit for accessing these valuable intermediates. rsc.org These examples showcase the expanding role of phosphonates as versatile building blocks in complex organic synthesis, moving well beyond their traditional role in olefination.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of phosphonate synthesis with continuous flow chemistry and automated platforms is a promising future direction aimed at improving reaction control, safety, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing.

While specific literature on the flow synthesis of this compound is nascent, the principles are broadly applicable. Reactions that benefit from precise temperature control or involve hazardous intermediates are ideal candidates for flow synthesis. For example, the exothermic nature of many phosphonate syntheses, such as the Arbuzov reaction, can be managed more safely in a flow reactor with a high surface-area-to-volume ratio, preventing thermal runaways.

Furthermore, automated platforms can streamline the synthesis, workup, and purification process. The use of automated chromatography for the purification of phosphonate products has already been reported, demonstrating a key component of an automated workflow. orgsyn.org By coupling flow reactors with in-line monitoring and automated purification systems, it is possible to create fully autonomous platforms for the on-demand synthesis of phosphonate libraries for screening and development.

Computational Design and Predictive Modeling for Phosphonate Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of phosphonate compounds, accelerating research and development. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are being developed to forecast the physicochemical properties and biological activities of new phosphonate derivatives before they are synthesized. nih.gov

One such study developed a robust QSPR model to predict the toxicity of a series of 25 phosphonate derivatives using descriptors derived from Density Functional Theory (DFT) calculations. nih.gov The model successfully correlated the toxicity of the compounds with a set of quantum chemical descriptors. nih.gov

Table 3: Key Computational Descriptors for Predicting Phosphonate Properties nih.gov

| Descriptor | Symbol | Relevance |

| Molecular Volume | V | Related to the size and steric interactions of the molecule. |

| Charge of the Most Electronegative Atom | q- | Influences electrostatic interactions, such as with enzyme active sites. |

| Energy of the Highest Occupied Molecular Orbital | HOMO | An indicator of the molecule's ability to donate electrons. |

| Energy of the Lowest Unoccupied Molecular Orbital | LUMO | An indicator of the molecule's ability to accept electrons. |

| Dual Descriptor | f(r) | Helps interpret chemical reactivity at specific atomic sites. |

These computational models allow researchers to interpret chemical reactivity, understand interaction mechanisms (e.g., with enzymes like acetylcholinesterase), and prioritize the synthesis of compounds with desired properties, such as high bioactivity and low toxicity. nih.gov This predictive capability significantly reduces the time and resources required for the discovery of new functional molecules.

Q & A

Basic Research Questions

What are the standard synthetic routes for diethyl (2-oxoethyl)phosphonate, and how do reaction conditions influence yield?

This compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or diazo transfer protocols . A representative method involves reacting diethyl (2-oxopropyl)phosphonate with a diazo-transfer reagent (e.g., sulfonyl azides) under basic conditions. For example, NaH in toluene is used to deprotonate the substrate, followed by slow addition of the diazo donor (e.g., p-acetamidobenzenesulfonyl azide) . Key factors affecting yield include:

- Temperature control : Reactions are often conducted at 0°C to stabilize reactive intermediates.

- Solvent choice : Toluene or THF minimizes side reactions compared to polar solvents.

- Reagent stoichiometry : Excess diazo donor (1.2–1.5 equiv) ensures complete conversion.

Table 1 : Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazo decomposition |

| Solvent | Toluene/THF | Reduces hydrolysis |